molecular formula C4H8F3N B13539161 2,2,4-Trifluorobutan-1-amine

2,2,4-Trifluorobutan-1-amine

Cat. No.: B13539161
M. Wt: 127.11 g/mol
InChI Key: ZNCLUMDLSBGTOY-UHFFFAOYSA-N
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Description

2,2,4-Trifluorobutan-1-amine is an organic compound with the molecular formula C4H8F3N It is characterized by the presence of three fluorine atoms attached to the second and fourth carbon atoms of a butane chain, with an amine group (-NH2) at the first carbon

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trifluorobutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,4-Trifluorobutan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-Trifluorobutan-1-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    4,4,4-Trifluorobutan-1-amine: Similar structure but with fluorine atoms at different positions.

    2,2,3-Trifluorobutan-1-amine: Another isomer with fluorine atoms at different positions.

    2,2,4-Trifluorobutan-2-amine: Fluorine atoms and amine group at different positions.

Uniqueness: 2,2,4-Trifluorobutan-1-amine is unique due to the specific positioning of its fluorine atoms and amine group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers .

Properties

Molecular Formula

C4H8F3N

Molecular Weight

127.11 g/mol

IUPAC Name

2,2,4-trifluorobutan-1-amine

InChI

InChI=1S/C4H8F3N/c5-2-1-4(6,7)3-8/h1-3,8H2

InChI Key

ZNCLUMDLSBGTOY-UHFFFAOYSA-N

Canonical SMILES

C(CF)C(CN)(F)F

Origin of Product

United States

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